molecular formula C12H16O3 B14263546 Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- CAS No. 160238-46-0

Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-

Cat. No.: B14263546
CAS No.: 160238-46-0
M. Wt: 208.25 g/mol
InChI Key: IBEWBOHAULIQJN-JTQLQIEISA-N
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Description

Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- is an organic compound with the molecular formula C12H16O3. This compound is characterized by the presence of a propanal group attached to a methoxyphenyl group and a methyl group. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- typically involves the reaction of 4-methoxybenzyl alcohol with 2-methylpropanal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 3-[(4-methoxyphenyl)methoxy]-2-methylpropanoic acid.

    Reduction: 3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanal: Similar structure but lacks the methyl group.

    3-(4-Hydroxy-3-methoxyphenyl)propanal: Contains a hydroxy group instead of a methoxy group.

    3-(3-Methoxyphenyl)propanal: The methoxy group is positioned differently on the phenyl ring.

Uniqueness

Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups

Properties

CAS No.

160238-46-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2R)-3-[(4-methoxyphenyl)methoxy]-2-methylpropanal

InChI

InChI=1S/C12H16O3/c1-10(7-13)8-15-9-11-3-5-12(14-2)6-4-11/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1

InChI Key

IBEWBOHAULIQJN-JTQLQIEISA-N

Isomeric SMILES

C[C@H](COCC1=CC=C(C=C1)OC)C=O

Canonical SMILES

CC(COCC1=CC=C(C=C1)OC)C=O

Origin of Product

United States

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